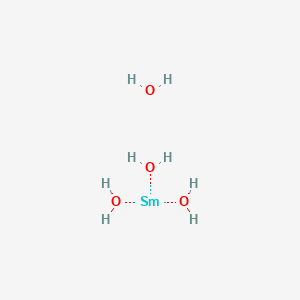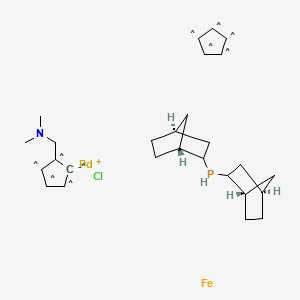
Lithium tetramethylcyclopentadienide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium tetramethylcyclopentadienide is an organolithium compound with the chemical formula LiC₅H(CH₃)₄. It is a derivative of cyclopentadienide, where the hydrogen atoms on the cyclopentadienyl ring are replaced by methyl groups. This compound is known for its reactivity and is used as a reagent in various chemical syntheses.
Wirkmechanismus
Target of Action
Lithium Tetramethylcyclopentadienide, also known as MFCD00269824, is an organolithium reagent Lithium, in general, is known to interact with several enzymes that have magnesium as a co-factor . One such enzyme is the lithium-sensitive enzyme glycogen synthase kinase 3-beta (GSK3B) .
Mode of Action
The exact mechanisms of action of lithium are unclear . It is known that lithium decreases presynaptic dopamine activity and inactivates postsynaptic g protein, which reduces excitatory neurotransmission in the brain . It also enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .
Biochemical Pathways
Lithium affects several biochemical pathways. It has a multitude of potentially therapeutic effects on excitotoxic neurotransmission pathways that cause cellular damage and decreased resilience in bipolar disorder . It also impacts the dopamine and glutamate pathways . Lithium administration alters the functionality of the subunits of the dopamine associated G protein, likely correcting the dopamine dysregulation .
Pharmacokinetics
The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Lithium has an extremely narrow therapeutic window, and its clearance could be predicted from renal function and body size of patients .
Result of Action
It is known that lithium has neuroprotective effects . It is thought to slow down and possibly repair the deterioration associated with neuroprogression in bipolar disorder .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium tetramethylcyclopentadienide can be synthesized through the deprotonation of tetramethylcyclopentadiene using a strong base such as n-butyllithium. The reaction typically occurs in an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The general reaction is as follows:
C5H5(CH3)4+n-BuLi→LiC5H(CH3)4+n-BuH
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with considerations for scaling up the reaction and ensuring safety measures to handle the pyrophoric nature of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium tetramethylcyclopentadienide undergoes various types of reactions, including:
Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.
Reduction Reactions: It can reduce certain metal complexes, leading to the formation of new organometallic compounds.
Complex Formation: It readily forms complexes with transition metals, which are useful in catalysis and material science.
Common Reagents and Conditions
Common reagents used with this compound include halides, transition metal complexes, and other electrophiles. The reactions are typically carried out under inert conditions (e.g., nitrogen or argon atmosphere) to prevent decomposition.
Major Products
The major products formed from reactions involving this compound depend on the specific reactants and conditions. For example, reactions with transition metal halides can produce metallocene complexes, which are valuable in catalysis.
Wissenschaftliche Forschungsanwendungen
Lithium tetramethylcyclopentadienide has several applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of organometallic complexes, which are important in catalysis and material science.
Biology: While not directly used in biological systems, its derivatives can be used to study metal-ligand interactions in biological molecules.
Medicine: Research into organolithium compounds can provide insights into new drug development, particularly in the design of metal-based drugs.
Industry: It is used in the production of catalysts for polymerization reactions and in the synthesis of fine chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium cyclopentadienide (LiC₅H₅): Similar in structure but without the methyl groups, making it less sterically hindered.
Lithium pentamethylcyclopentadienide (LiC₅(CH₃)₅): Contains an additional methyl group, increasing steric hindrance and altering reactivity.
Sodium tetramethylcyclopentadienide (NaC₅H(CH₃)₄): Similar in structure but with sodium instead of lithium, affecting its reactivity and solubility.
Uniqueness
Lithium tetramethylcyclopentadienide is unique due to its specific balance of steric hindrance and reactivity, making it a valuable reagent in the synthesis of organometallic complexes. Its ability to form stable complexes with a variety of transition metals sets it apart from other similar compounds.
Eigenschaften
InChI |
InChI=1S/C9H13.Li/c1-6-5-7(2)9(4)8(6)3;/h5H,1-4H3; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQYLEJMIWEJBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].CC1=CC(=C([C]1C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Li |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82061-21-0 |
Source


|
| Record name | Lithium tetramethylcyclopentadienide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide 0.25 M in Tetrahydrofuran](/img/structure/B6288939.png)



![4-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288957.png)


![[1,1'-Bis(diphenylphosphino)ferrocene]tetracarbonylchromium(0)](/img/structure/B6288978.png)



![1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, hydrate; 90%](/img/structure/B6289021.png)

